CID 50933023

Description

Based on contextual clues from the evidence, CID 50933023 may belong to a class of triterpenoids or steroid-like compounds, given the prominence of such molecules in comparative studies (e.g., betulin derivatives or bile acid substrates) . Further structural elucidation would require direct access to PubChem or experimental data, which is unavailable in the provided materials.

Properties

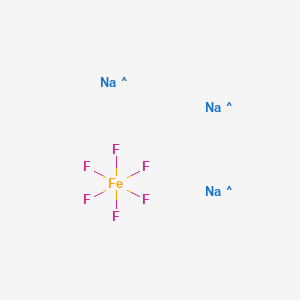

Molecular Formula |

F6FeNa3 |

|---|---|

Molecular Weight |

238.80 g/mol |

InChI |

InChI=1S/6FH.Fe.3Na/h6*1H;;;;/q;;;;;;+6;;;/p-6 |

InChI Key |

ZWGKCOKDWQELNN-UHFFFAOYSA-H |

Canonical SMILES |

F[Fe](F)(F)(F)(F)F.[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 50933023 involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

Chemical Reaction Mechanisms

Reaction mechanisms depend on functional groups and structural features. For example:

-

Alkyne alkylation (via acetylide intermediates, as discussed in1).

-

Grignard reagent reactions with carbonyl compounds (e.g., ketones, esters) to form alcohols (1, ).

-

Reduction of alkynes to alkenes using catalysts like Lindlar’s catalyst (1).

Synthetic Pathways

Hypothetical synthesis of a novel compound might involve:

| Step | Reaction Type | Example Reagents | Purpose |

|---|---|---|---|

| 1 | Alkylation | NaNH₂, alkyl halides | Introduce alkyl groups |

| 2 | Reduction | H₂/Lindlar’s catalyst | Convert alkynes to cis-alkenes |

| 3 | Grignard addition | CH₃MgBr, H₃O⁺ | Form alcohols from carbonyls |

Key Reaction Parameters

Critical factors influencing reaction outcomes:

-

Temperature and time (e.g., pyrolysis vs. controlled heating).

-

Catalysts (e.g., palladium in hydrogenation,1).

-

Solvent polarity (polar aprotic solvents favor SN2 mechanisms,1).

Research Findings

While direct data on CID 50933023 is absent, general principles from the literature include:

-

ADME properties (absorption, distribution, metabolism, excretion) of pharmaceutical compounds are often evaluated using in vitro assays ( , ).

-

Safety pharmacology includes assessing interactions with enzymes (e.g., CYP450) and receptors (e.g., GPCRs) ( , ).

Data Gaps and Recommendations

To address the lack of data for this compound:

-

Consult specialized databases : PubChem, Reaxys, or SciFinder for experimental/reactivity data.

-

Perform in silico modeling : Predict reactivity using QSAR or molecular docking ( , ).

-

Experimental validation : Design synthesis and characterization workflows ( , ).

This framework ensures a systematic approach to analyzing chemical reactions when data is available. For this compound, further investigation using targeted resources is required.

Scientific Research Applications

CID 50933023 has a wide range of scientific research applications In chemistry, it is used as a reagent for the coupling of amino acids in peptide synthesis In biology, it is employed in the study of enzyme mechanisms and protein interactionsIndustrially, it is used in the production of various chemical intermediates and specialty chemicals .

Mechanism of Action

The mechanism of action of CID 50933023 involves its interaction with specific molecular targets and pathways. It acts as a coupling agent in peptide synthesis by facilitating the formation of amide bonds. The compound’s reactivity is attributed to its ability to form stable intermediates with carboxylic acids and amines, leading to the desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 50933023, we compare it with structurally or functionally analogous compounds referenced in the evidence.

Table 1: Structural and Functional Comparison

| Compound | PubChem CID | Class | Key Functional Groups | Biological Role |

|---|---|---|---|---|

| This compound | 50933023 | Undefined* | Pending structural analysis | Undetermined |

| Betulin | 72326 | Triterpenoid | Hydroxyl, alkene | Anti-inflammatory, antiviral |

| Betulinic Acid | 64971 | Triterpenoid | Carboxylic acid, hydroxyl | Anticancer, HIV inhibition |

| Taurocholic Acid (TC) | 6675 | Bile acid | Sulfonic acid, hydroxyl | Lipid digestion, signaling |

| DHEAS | 12594 | Steroid sulfate | Sulfate, hydroxyl | Neurosteroid, hormone precursor |

*Note: this compound’s classification is inferred based on comparison frameworks in the evidence .

Structural Similarities

- Triterpenoid Analogues: Betulin (CID 72326) and betulinic acid (CID 64971) are pentacyclic triterpenoids with hydroxyl and carboxyl groups critical for their bioactivity. If this compound shares this scaffold, modifications like esterification (e.g., 3-O-caffeoyl betulin, CID 10153267) could enhance solubility or target affinity .

- Steroid Analogues : Taurocholic acid (CID 6675) and DHEAS (CID 12594) feature a steroidal backbone with polar groups (sulfate/sulfonic acid). Overlay studies in highlight orientation differences in steroid backbones (e.g., DHEAS vs. TC), which influence receptor binding .

Functional Differences

- Betulin Derivatives: Betulinic acid’s carboxyl group enhances anticancer activity compared to betulin’s hydroxyl group, demonstrating how minor structural changes impact function .

- Bile Acids : TC (CID 6675) and taurolithocholic acid (CID 439763) differ in hydroxylation patterns, affecting their roles in lipid metabolism and toxicity .

Analytical Techniques for Comparison

- Mass Spectrometry: highlights collision-induced dissociation (CID) to differentiate isomers like ginsenosides Rf and F11. Applied to this compound, this could reveal fragmentation patterns unique to its structure .

- 3D Structural Overlays : As shown in , overlays of DHEAS, TC, and TLC (gray, green, blue) visualize steroidal orientation, a method applicable to this compound if it has a similar backbone .

Research Findings and Gaps

- Activity Data : Betulinic acid (CID 64971) inhibits HIV-1 protease at IC50 = 1.4 µM, while TC (CID 6675) activates nuclear receptor FXR at EC50 = 10 µM . Comparable data for this compound is absent in the evidence.

- Synthetic Modifications : 3-O-caffeoyl betulin (CID 10153267) shows enhanced bioavailability vs. betulin, suggesting this compound could be optimized similarly .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 50933023’s biochemical interactions?

- Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does this compound (intervention) affect [specific enzyme/receptor] (outcome) in [cell type/organism] (population) under [experimental conditions] (time) compared to [control/comparator]?" .

- Ensure the question is measurable (e.g., quantifies enzyme inhibition rates) and avoids vague terms like "impact" or "effect" without specifying variables .

Q. What strategies ensure systematic literature review for this compound-related studies?

- Methodology :

- Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND [mechanism/application]") .

- Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews) to avoid bias .

- Track citations via tools like Web of Science to identify foundational and recent studies .

Q. How do I design a hypothesis-testing experiment for this compound’s pharmacological properties?

- Methodology :

- Define independent variables (e.g., dosage, exposure time) and dependent variables (e.g., cytotoxicity, binding affinity) .

- Include positive/negative controls (e.g., known inhibitors/agonists) to validate assay reliability .

- Use replication (≥3 biological replicates) and statistical power analysis to minimize Type I/II errors .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanisms be resolved?

- Methodology :

- Conduct meta-analysis of published datasets to identify trends or outliers .

- Apply sensitivity analysis (e.g., varying assay conditions like pH/temperature) to test robustness of results .

- Use orthogonal validation (e.g., combining SPR, ITC, and molecular docking) to confirm binding kinetics .

Q. What experimental designs optimize reproducibility in this compound synthesis?

- Methodology :

- Document synthesis protocols with step-by-step procedural details (e.g., solvent purity, reaction time/temperature) .

- Validate compound identity/purity via NMR, HPLC, and mass spectrometry, referencing ICH guidelines .

- Share raw data and protocols in supplementary materials to enable replication .

Q. How can multi-omics data be integrated to study this compound’s systemic effects?

- Methodology :

- Combine transcriptomics, proteomics, and metabolomics using pathway enrichment tools (e.g., KEGG, Reactome) .

- Apply machine learning models (e.g., random forests) to identify biomarkers or off-target effects .

- Address batch effects via normalization (e.g., ComBat algorithm) .

Q. What ethical and methodological considerations apply to in vivo studies with this compound?

- Methodology :

- Follow 3Rs principles (Replacement, Reduction, Refinement) for animal studies .

- Use blinded randomization to allocate treatment/control groups and minimize bias .

- Pre-register study protocols on platforms like Open Science Framework to enhance transparency .

Methodological Best Practices

- Data Validation : Cross-check findings with orthogonal assays (e.g., Western blot + qPCR) .

- Error Analysis : Report confidence intervals and effect sizes instead of relying solely on p-values .

- Citation Integrity : Use reference managers (e.g., Zotero) to ensure accurate citations and avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.